5-Chlorobenzene-1,2,3-triamine
Description
5-Chlorobenzene-1,2,3-triamine (CAS: Not explicitly provided; MDL: MFCD20696077) is a chlorinated aromatic amine with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . It features a benzene ring substituted with three amine groups at positions 1, 2, and 3, and a chlorine atom at position 5. This electron-deficient structure arises from the electron-withdrawing chlorine and the electron-donating amine groups, which may influence its reactivity in cycloadditions or coordination chemistry.
Properties
IUPAC Name |
5-chlorobenzene-1,2,3-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGLHKJLEWNHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306445 | |
| Record name | 5-Chloro-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100114-53-2 | |
| Record name | 5-Chloro-1,2,3-benzenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100114-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorobenzene-1,2,3-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzene-1,2,3-triamine typically involves the reduction of 5-chloro-2,4,6-trinitroaniline. This reduction can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is as follows:
5-chloro-2,4,6-trinitroaniline+3H2→this compound+3H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chlorobenzene-1,2,3-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fully reduced amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
5-Chlorobenzene-1,2,3-triamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chlorobenzene-1,2,3-triamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of amino groups, allowing it to participate in various biochemical reactions. It may also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares 5-chlorobenzene-1,2,3-triamine with similar chlorinated aromatic amines and heterocycles:
Reactivity and Electronic Effects
- Electron-Deficient Nature: The chlorine atom and three amine groups in this compound create a polarized aromatic system. However, its electron deficiency is likely less pronounced than in 5-nitro-1,2,3-triazine, where the nitro group is a stronger electron-withdrawing substituent . This difference may result in slower cycloaddition rates compared to the triazine derivative. In contrast, mono-chloroanilines (e.g., 2-chloroaniline) are less electron-deficient due to a single amine group, making them more suited for electrophilic substitution reactions in industrial applications .
Research Findings and Gaps
- Theoretical comparisons suggest its electron-deficient aromatic ring could engage in analogous reactions but at reduced rates.
- Thermal Stability : The triamine’s thermal behavior remains uncharacterized, unlike 5-chlorobenzene-1,3-diamine, which has established melting points and stability profiles .
Biological Activity
5-Chlorobenzene-1,2,3-triamine (C6H8ClN3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a benzene ring substituted with three amino groups and one chlorine atom. Its structure allows it to participate in various biochemical reactions due to the nucleophilic nature of the amino groups.
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Nucleophilic Reactions : The amino groups can act as nucleophiles, allowing the compound to engage in biochemical reactions with electrophiles.
- Enzyme Interaction : It may modulate the activity of specific enzymes and proteins, influencing metabolic pathways and cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic functions.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
This compound has also been investigated for its anticancer properties. Studies suggest it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Apoptosis Induction in Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant increase in apoptotic markers compared to control groups. The compound showed a dose-dependent response in inducing cell death.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptotic Markers Increased | Reference |
|---|---|---|---|
| HeLa | 10 | Caspase-3, PARP | |
| MCF-7 | 15 | Annexin V + PI | |
| A549 | 12 | Cleaved Caspase-9 |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
Table 3: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Benzene-1,2,3-triamine | Low | Moderate |
| 5-Bromobenzene-1,2,3-triamine | Moderate | Low |
| This compound | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
